

Unveiling CS-003 Free Base: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	CS-003 Free base	
Cat. No.:	B12086429	Get Quote

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Introduction

CS-003 Free Base has emerged as a significant area of research within the domain of neurokinin receptor modulation. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of **CS-003** Free Base, a potent triple tachykinin receptor antagonist. Initially developed by Daiichi Sankyo, this small molecule has shown high affinity for human neurokinin-1 (NK1), NK2, and NK3 receptors, indicating its potential therapeutic efficacy in respiratory diseases associated with neurokinins. This document consolidates available data on its biological activity, presents a plausible synthetic route based on related patents, and outlines key experimental workflows.

Core Compound Data

CS-003 Free Base is chemically identified as [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone. Its fundamental properties are summarized below.



Property	Value
CAS Number	191672-52-3
Molecular Formula	C34H38Cl2N2O6S
Molecular Weight	673.65 g/mol
Target	Neurokinin Receptor (NK1, NK2, NK3)
Therapeutic Area	Respiratory Diseases, Immune System Diseases

Discovery and Biological Activity

The discovery of CS-003 was driven by the therapeutic potential of modulating neurokinin pathways, which are implicated in neurogenic inflammation in respiratory conditions.

Receptor Binding Affinity

CS-003 exhibits high affinity for all three human tachykinin receptors, as detailed in the following table.

Receptor	Kı (nM)
NK1	2.3
NK2	0.54
NK3	0.74

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent activity of CS-003 in various models of respiratory disease.



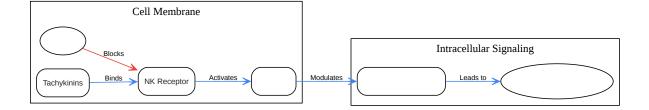
Model	Effect	ID50 (mg/kg, i.v.)
Substance P-induced tracheal vascular hyperpermeability	Inhibition	0.13
Neurokinin A-induced bronchoconstriction	Inhibition	0.040
Neurokinin B-induced bronchoconstriction	Inhibition	0.063

Furthermore, oral administration of CS-003 has been shown to inhibit capsaicin-induced coughing and ovalbumin-induced nasal blockade in a dose-dependent manner, with efficacy comparable to existing standards of care like codeine and dexamethasone respectively.[1]

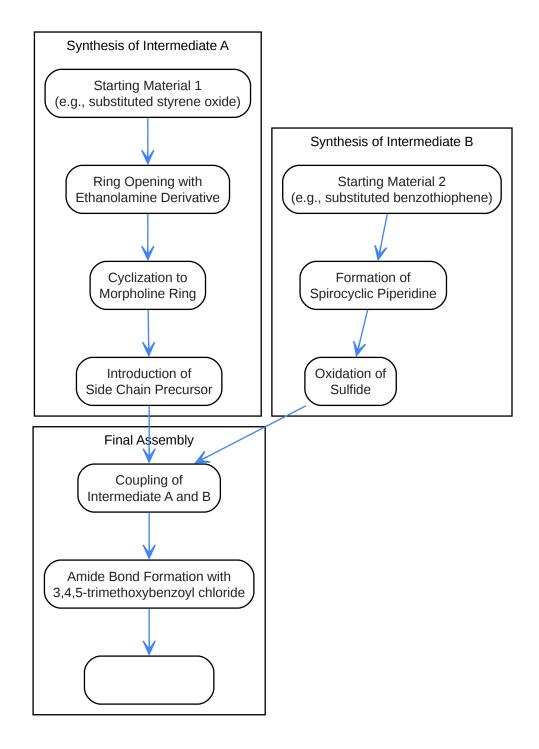
Signaling Pathway

CS-003 acts as an antagonist at G-protein coupled neurokinin receptors. By blocking the binding of endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B), it inhibits the subsequent intracellular signaling cascades that lead to inflammatory and bronchoconstrictive responses.









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References

- 1. Daiichi Sankyo Co., Ltd. Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
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